Methyl 3-fluoro-4-methylbenzoate

Lipophilicity Physicochemical Properties Drug Design

Methyl 3-fluoro-4-methylbenzoate (CAS: 87808-48-8) is a fluorinated aromatic ester building block, characterized by a fluorine atom at the meta-position and a methyl group at the para-position on the benzoate ring. It has a molecular formula of C9H9FO2 and a molecular weight of 168.17 g/mol.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 87808-48-8
Cat. No. B3022674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-4-methylbenzoate
CAS87808-48-8
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)F
InChIInChI=1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
InChIKeyRAFFOVQBMRBRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Fluoro-4-methylbenzoate (CAS 87808-48-8): Core Properties for Procurement and Research


Methyl 3-fluoro-4-methylbenzoate (CAS: 87808-48-8) is a fluorinated aromatic ester building block, characterized by a fluorine atom at the meta-position and a methyl group at the para-position on the benzoate ring [1]. It has a molecular formula of C9H9FO2 and a molecular weight of 168.17 g/mol [2]. This compound is a key intermediate in organic synthesis, valued for its specific substitution pattern which influences reactivity and physicochemical properties in downstream applications .

Critical Procurement Note: Why Generic Substitution for Methyl 3-Fluoro-4-methylbenzoate Carries Risk


Substituting Methyl 3-fluoro-4-methylbenzoate with a close analog, such as its ortho-fluoro isomer (Methyl 2-fluoro-4-methylbenzoate, CAS: 74733-29-2) or its non-fluorinated counterpart (Methyl 4-methylbenzoate, CAS: 99-94-5), is not trivial and carries significant risk. The specific position of the fluorine atom is critical, as it directly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This in turn dictates its reactivity in further synthetic transformations, the physical properties of derived materials, and the biological profile of any resulting drug candidates . As the quantitative evidence in Section 3 will demonstrate, even isomeric changes can lead to substantial differences in key performance metrics, making precise compound selection essential for reproducible research and development outcomes .

Methyl 3-Fluoro-4-methylbenzoate: Quantified Differentiation Versus Analogues


Lipophilicity (LogP) Variation: Positional Isomer Comparison

The lipophilicity of Methyl 3-fluoro-4-methylbenzoate differs from its ortho-fluoro isomer (Methyl 2-fluoro-4-methylbenzoate). The meta-fluoro isomer exhibits a LogP of 2.91, while the ortho-fluoro isomer has a reported LogP of 2.47 . This difference is directly relevant for applications where membrane permeability or chromatographic behavior is a factor.

Lipophilicity Physicochemical Properties Drug Design

Boiling Point Variation: Impact on Purification and Formulation

The meta-fluoro isomer Methyl 3-fluoro-4-methylbenzoate exhibits a boiling point of 222.1 °C at 760 mmHg [1]. In contrast, its ortho-fluoro isomer, Methyl 2-fluoro-4-methylbenzoate, has a reported boiling point of 226.8 °C at 760 mmHg [2]. This ~4.7 °C difference can be significant for separation processes like distillation.

Thermal Properties Distillation Process Chemistry

Computed Property Profile for Lead Optimization: Lipinski's Rule Compliance

Methyl 3-fluoro-4-methylbenzoate as a building block imparts a specific set of computed properties to derived molecules. Key parameters include a molecular weight of 168.17, a LogP of 2.63, a polar surface area (PSA) of 26.3 Ų, and 2 rotatable bonds. It meets all criteria for Lipinski's Rule of Five [1]. While this is not a direct comparison, it defines the baseline physicochemical space that this fragment occupies, which is distinct from bulkier or more polar alternatives.

Medicinal Chemistry Lead Optimization ADME

Toxicity Profile: Consistent Classification with Meta-Fluoro Isomer

Both Methyl 3-fluoro-4-methylbenzoate and its ortho-fluoro isomer share a similar CLP classification: Acute Tox. 4 (H302: Harmful if swallowed) and Skin Irrit. 2 (H315: Causes skin irritation) [1][2]. This suggests that while the specific position of the fluorine atom alters physicochemical properties, it does not introduce a divergent acute toxicity profile within this isomer pair, allowing for consistent safety handling procedures.

Safety Toxicology Lab Safety

Spectral Fingerprint for Identity Verification: Distinct GC-MS Profile

Methyl 3-fluoro-4-methylbenzoate possesses a unique GC-MS spectral fingerprint that distinguishes it from its isomers and analogs. This spectrum, with its characteristic fragmentation pattern, serves as a definitive analytical tool for identity confirmation and purity assessment, critical for quality control in both research and production environments [1].

Analytical Chemistry Quality Control Spectroscopy

Best Research and Industrial Application Scenarios for Methyl 3-Fluoro-4-methylbenzoate (CAS 87808-48-8)


Medicinal Chemistry: Fragment-Based Drug Design Requiring Specific Lipophilicity

For medicinal chemists conducting structure-activity relationship (SAR) studies, the choice of Methyl 3-fluoro-4-methylbenzoate over its ortho-isomer is justified when a higher fragment LogP (2.91 vs 2.47) is required. This higher lipophilicity can be crucial for enhancing membrane permeability of the final drug candidate or improving its binding to a hydrophobic enzyme pocket. The compound's compliance with Lipinski's Rule of Five further supports its use as a privileged fragment for constructing drug-like molecules.

Process Chemistry: Distillation-Based Purification of Isomers

In a process development setting where separation of fluoromethylbenzoate isomers is necessary, the boiling point differential of ~4.7 °C between the meta- and ortho-fluoro isomers provides a quantifiable basis for selecting distillation as a viable purification method. The lower boiling point of Methyl 3-fluoro-4-methylbenzoate (222.1 °C) may offer advantages in terms of reduced energy consumption and shorter cycle times compared to its higher-boiling counterpart.

Quality Control & Analytical Services: Unambiguous Identity Verification

For analytical chemists and QC laboratories, the availability of a distinct GC-MS spectrum for Methyl 3-fluoro-4-methylbenzoate is critical. When sourcing this specific isomer for GMP production or high-precision research, the spectral fingerprint provides an unambiguous method to confirm the identity of the received material, differentiate it from other positional isomers, and ensure batch-to-batch consistency. This is a non-negotiable requirement for maintaining data integrity and reproducibility. [1]

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